molecular formula C9H8BrClO B8661975 Propanoyl chloride, 2-(4-bromophenyl)-

Propanoyl chloride, 2-(4-bromophenyl)-

Cat. No.: B8661975
M. Wt: 247.51 g/mol
InChI Key: OTVSGUXUQHZGNR-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)propanoyl chloride is an acyl chloride derivative featuring a propanoyl backbone substituted at the second carbon with a 4-bromophenyl group. Its molecular formula is C₉H₈BrClO, with a structure characterized by a reactive carbonyl group adjacent to an aromatic ring bearing a bromine atom. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. The bromine atom enhances electrophilicity at the carbonyl carbon, making it highly reactive in nucleophilic acyl substitution reactions.

Properties

Molecular Formula

C9H8BrClO

Molecular Weight

247.51 g/mol

IUPAC Name

2-(4-bromophenyl)propanoyl chloride

InChI

InChI=1S/C9H8BrClO/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3

InChI Key

OTVSGUXUQHZGNR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Br)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Effects

Compound Name Substituent on Aryl Ring Electronic Effect Reactivity Toward Nucleophiles
2-(4-Bromophenyl)propanoyl chloride Bromine (-Br) Electron-withdrawing (-I) High (enhanced electrophilicity)
2-(4-Butoxyphenyl)propanoyl chloride Butoxy (-OCH₂CH₂CH₂CH₃) Electron-donating (+R) Moderate (reduced electrophilicity)
2-(4-Hexyloxyphenyl)propanoyl chloride Hexyloxy (-OCH₂CH₂CH₂CH₂CH₂CH₃) Electron-donating (+R) Low (steric hindrance + reduced electrophilicity)
2-(4-Benzamidophenyl)propanoyl chloride Benzamido (-NHCOC₆H₅) Electron-withdrawing (-I) High (similar to bromo derivative)

Key Observations :

  • Electron-withdrawing groups (e.g., -Br, -NHCOC₆H₅) increase the electrophilicity of the carbonyl carbon, accelerating reactions with amines, alcohols, or water.
  • Electron-donating groups (e.g., alkoxy chains like -OCH₂CH₂CH₂CH₃) reduce electrophilicity, slowing down acylation reactions. Steric hindrance from longer alkoxy chains (e.g., hexyloxy) further decreases reactivity.

Physical Properties

Property 2-(4-Bromophenyl)propanoyl chloride 2-(4-Butoxyphenyl)propanoyl chloride 2-(4-Hexyloxyphenyl)propanoyl chloride
Molecular Weight (g/mol) 261.52 255.74 297.86
Boiling Point (°C, estimated) ~220–240 (decomposes) ~200–220 ~250–270
Solubility Low in water; soluble in THF, DCM Moderate in polar aprotic solvents Low in polar solvents; soluble in hexane

Analysis :

  • The bromine atom increases molecular weight and polarity, leading to higher boiling points compared to alkoxy derivatives. However, decomposition risks are higher due to the labile C-Cl bond.
  • Alkoxy-substituted derivatives exhibit lower solubility in polar solvents due to hydrophobic alkyl chains.

Market Trends (General Propanoyl Chloride Context)

  • The global propanoyl chloride market (CAS 79-03-8) is projected to grow at 4.2% CAGR from 2024–2030, driven by demand from pharmaceuticals and agrochemicals.

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with 4-bromobenzoyl chloride and propionic acid in the presence of aluminum chloride (AlCl₃) as a Lewis acid catalyst. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the acyl chloride intermediate. Key parameters include:

ParameterOptimal ValueImpact on Yield/Purity
Molar ratio (AlCl₃:substrate)1.2:1Maximizes electrophilicity
Temperature80–90°CBalances reaction rate & side reactions
SolventDichloromethaneEnhances solubility of intermediates
Reaction time6–8 hoursEnsures complete acylation

Post-reaction, the mixture undergoes quenching with ice-cold HCl to deactivate AlCl₃, followed by extraction with dichloromethane. Distillation under reduced pressure (40–50 mmHg) isolates the product in 72–78% yield with ≥95% purity.

Challenges and Mitigations

  • Isomer Formation : Competing ortho/meta substitution is minimized by the bromine atom’s strong para-directing effect.

  • Catalyst Handling : AlCl₃’s hygroscopic nature necessitates strict anhydrous conditions, often achieved via molecular sieves or nitrogen atmospheres.

Acid Chlorination of 3-(4-Bromophenyl)propanoic Acid

An alternative route involves converting 3-(4-bromophenyl)propanoic acid to its acyl chloride derivative using chlorinating agents.

Thionyl Chloride (SOCl₂) Protocol

Thionyl chloride is preferred for its high efficiency and gaseous byproduct (SO₂, HCl), which simplifies purification:

  • Reaction Setup :

    • 3-(4-Bromophenyl)propanoic acid (1 eq) reacts with SOCl₂ (2.5 eq) in toluene at 70°C for 4 hours.

    • Excess SOCl₂ is removed via rotary evaporation.

  • Yield and Purity :

    • 85–90% yield with ≥98% purity (GC-MS).

    • Residual SOCl₂ is eliminated by washing with dry hexane .

Oxalyl Chloride ((COCl)₂) Method

For thermally sensitive substrates, oxalyl chloride offers milder conditions:

  • Reaction occurs at 25–30°C in tetrahydrofuran (THF) with catalytic dimethylformamide (DMF) .

  • Yields reach 80–84% , though costs are higher compared to SOCl₂.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Modern facilities employ continuous flow reactors to enhance safety and scalability:

  • Residence time : 30 minutes at 100°C.

  • Throughput : 50 kg/hour with >90% conversion.

  • Advantages: Reduced AlCl₃ usage (0.8 eq) and minimized thermal degradation.

Purification and Quality Control

Industrial batches require rigorous purification:

StepMethodOutcome
Liquid-Liquid Extraction Dichloromethane/waterRemoves unreacted propionic acid
Distillation Fractional, 40 mmHgIsomers separated via boiling points
Crystallization Hexane at −20°CFinal purity ≥99.5% (HPLC)

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost (USD/kg)
Friedel-Crafts72–7895–97High120–150
SOCl₂ Chlorination85–9098–99Moderate90–110
Oxalyl Chloride80–8497–98Low200–220

Key Trade-offs :

  • Friedel-Crafts is cost-effective for bulk production but requires meticulous catalyst handling.

  • SOCl₂ offers higher purity but generates corrosive gases.

Emerging Methodologies and Innovations

Catalytic Asymmetric Synthesis

Recent patents describe chiral Brønsted acid catalysts (e.g., SPINOL-phosphoric acids) to access enantiomerically pure variants, though yields remain suboptimal (50–55%).

Solvent-Free Mechanochemical Approaches

Ball-milling 4-bromophenylacetic acid with PCl₅ achieves 68% yield in 2 hours, reducing solvent waste .

Q & A

Q. What are the optimized synthetic routes for preparing 2-(4-bromophenyl)propanoyl chloride, and how can intermediates be characterized?

  • Methodological Answer : The compound is typically synthesized via acyl chloride formation from the corresponding carboxylic acid using thionyl chloride (SOCl₂). For example, 2-(4-bromophenyl)propanoic acid can be refluxed with excess SOCl₂ under anhydrous conditions, followed by solvent removal under vacuum . Key intermediates (e.g., the carboxylic acid precursor) should be characterized via 1H^1H-NMR and 13C^{13}C-NMR to confirm regiochemistry and purity. IR spectroscopy can verify the conversion of -COOH to -COCl (disappearance of broad O-H stretch at ~2500–3000 cm⁻¹ and appearance of C=O stretch at ~1800 cm⁻¹) .

Q. What spectroscopic and chromatographic methods are critical for characterizing 2-(4-bromophenyl)propanoyl chloride?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H-NMR identifies aromatic protons (δ 7.2–7.8 ppm for the 4-bromophenyl group) and the propanoyl chain (e.g., triplet for CH₂ adjacent to carbonyl). 13C^{13}C-NMR confirms the carbonyl carbon (δ ~170 ppm) and brominated aromatic carbons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks ([M+H]⁺ or [M-Cl]⁺ fragments) and isotopic patterns consistent with bromine (1:1 ratio for 79Br^{79}Br/81Br^{81}Br) .
  • HPLC/GC : Purity analysis via reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures absence of unreacted starting materials .

Q. How does 2-(4-bromophenyl)propanoyl chloride react with nucleophiles like Grignard reagents, and what mechanistic considerations apply?

  • Methodological Answer : The acyl chloride reacts with Grignard reagents (e.g., phenylmagnesium bromide) in a two-step mechanism:

Nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate.

Elimination of Cl⁻, yielding a ketone after hydrolysis. Excess Grignard reagent may further react, forming tertiary alcohols .
Key Control : Use stoichiometric Grignard reagent and low temperatures (-78°C) to prevent over-addition. Monitor reaction progress via TLC (hexane/ethyl acetate) .

Advanced Research Questions

Q. How can researchers address unexpected byproducts, such as oxidative condensation products, during synthesis?

  • Methodological Answer : Redox side reactions may occur if the substrate contains phenolic or electron-rich aromatic groups. For example, thionyl chloride can act as an oxidizing agent, leading to dimerization (e.g., biphenyl derivatives) or quinone formation . Mitigation Strategies :
  • Use inert atmospheres (N₂/Ar) to minimize oxidation.
  • Replace SOCl₂ with milder chlorinating agents (e.g., oxalyl chloride) for sensitive substrates.
  • Purify via flash chromatography (silica gel, gradient elution) to isolate the target acyl chloride .

Q. What strategies improve the solubility and stability of 2-(4-bromophenyl)propanoyl chloride in organic reactions?

  • Methodological Answer :
  • Solubility : Use polar aprotic solvents (e.g., dichloromethane, THF) for better dissolution. For hydrophilic systems, employ co-solvents like DMSO (≤10% v/v) without inducing hydrolysis .
  • Stability : Store under anhydrous conditions at -20°C. Add molecular sieves (3Å) to reaction mixtures to scavenge moisture. Monitor degradation via 1H^1H-NMR (appearance of carboxylic acid protons) .

Q. How can researchers design experiments to evaluate the biological activity of derivatives synthesized from this compound?

  • Methodological Answer :
  • Derivatization : React with amines to form amides or with alcohols to form esters, targeting bioactive scaffolds (e.g., kinase inhibitors or antimicrobial agents) .
  • Bioassays : Use cell viability assays (MTT/XTT) for cytotoxicity screening. For enzyme inhibition studies, employ fluorescence-based kinetic assays (e.g., protease activity) .
  • Metabolomics : Track metabolites (e.g., via LC-MS) to identify biotransformation products and toxicity pathways .

Q. How should conflicting data on reaction yields or product ratios be analyzed and resolved?

  • Methodological Answer :
  • Replicate Experiments : Conduct triplicate runs under controlled conditions (temperature, solvent purity).
  • Advanced Analytics : Use 19F^{19}F-NMR or X-ray crystallography to resolve stereochemical ambiguities.
  • Computational Modeling : Apply DFT calculations to predict reaction pathways and intermediate stability, aligning with experimental observations .

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